ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
Ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazolines.
Scientific Research Applications
Ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, proteins, or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives such as:
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the ethyl carbamate group, which can enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
ethyl N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2S/c1-5-14-8(13)10-7-12-11-6(15-7)9(2,3)4/h5H2,1-4H3,(H,10,12,13) |
InChI Key |
XRSSNIOZIONYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C(C)(C)C |
Origin of Product |
United States |
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